![molecular formula C8H7ClN4O B11891129 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1447606-74-7](/img/structure/B11891129.png)

6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

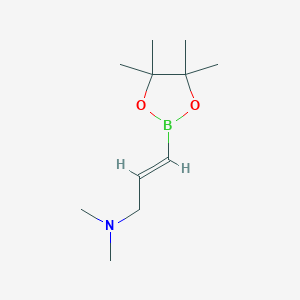

6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine est un composé hétérocyclique appartenant à la classe des triazolopyridazines. Ces composés sont connus pour leurs diverses activités pharmacologiques et sont souvent explorés pour leurs applications thérapeutiques potentielles. La présence du cycle oxétane et du substituant chloro dans la structure ajoute à ses propriétés chimiques et à sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de l'acide 6-chloropyridazine-3-carboxylique avec l'oxétane-3-amine en présence d'un agent déshydratant tel que l'oxychlorure de phosphore. La réaction est effectuée sous reflux pour faciliter la formation du cycle triazolopyridazine.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final. De plus, l'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction garantit une qualité constante dans les milieux industriels.

Analyse Des Réactions Chimiques

Types de réactions

La 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le substituant chloro peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.

Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des dérivés réduits.

Réactions de cyclisation : Le cycle oxétane peut participer à des réactions de cyclisation pour former des structures plus complexes.

Réactifs et conditions courants

Réactions de substitution : Réactifs tels que l'azoture de sodium ou le thiocyanate de potassium dans des solvants polaires comme le diméthylformamide.

Oxydation : Agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits formés

Produits de substitution : Dérivés avec différents substituants remplaçant le groupe chloro.

Produits d'oxydation : Formes oxydées du composé avec des atomes d'oxygène supplémentaires.

Produits de réduction : Formes réduites avec moins de doubles liaisons ou des atomes d'hydrogène supplémentaires.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément de base pour synthétiser des composés hétérocycliques plus complexes.

Biologie : Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Médecine : Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés chimiques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux sites actifs des enzymes, inhibant leur activité. Cette inhibition peut perturber diverses voies biochimiques, conduisant à ses effets pharmacologiques observés. La présence du cycle oxétane et du substituant chloro améliore son affinité de liaison et sa spécificité envers certaines cibles.

Applications De Recherche Scientifique

6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects. The presence of the oxetane ring and the chloro substituent enhances its binding affinity and specificity towards certain targets.

Comparaison Avec Des Composés Similaires

Composés similaires

- 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine

- Ethyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate

- 6-Chloro-1-(oxetan-3-yl)-3-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-4-yl)methanol

Unicité

La 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine est unique en raison de la présence du cycle oxétane, qui confère des propriétés chimiques et une réactivité distinctes. Cette caractéristique structurelle la différencie des autres dérivés de triazolopyridazine et contribue à ses activités pharmacologiques spécifiques.

Propriétés

Numéro CAS |

1447606-74-7 |

|---|---|

Formule moléculaire |

C8H7ClN4O |

Poids moléculaire |

210.62 g/mol |

Nom IUPAC |

6-chloro-3-(oxetan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C8H7ClN4O/c9-6-1-2-7-10-11-8(13(7)12-6)5-3-14-4-5/h1-2,5H,3-4H2 |

Clé InChI |

TZLAAMYQPBDNHR-UHFFFAOYSA-N |

SMILES canonique |

C1C(CO1)C2=NN=C3N2N=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)

![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)